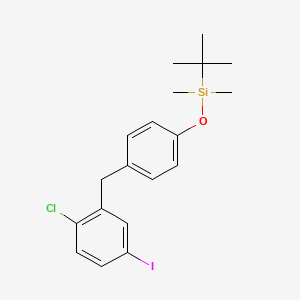

(4-(2-Chloro-5-iodobenzyl)phenyloxy)tert-butyldimethylsilane

Description

(4-(2-Chloro-5-iodobenzyl)phenyloxy)tert-butyldimethylsilane is a silane-derived compound featuring a tert-butyldimethylsilyl (TBDMS) ether group linked to a substituted phenyl ring. The phenyl moiety is further functionalized with a benzyl group containing both chlorine and iodine substituents at the 2- and 5-positions, respectively.

Properties

Molecular Formula |

C19H24ClIOSi |

|---|---|

Molecular Weight |

458.8 g/mol |

IUPAC Name |

tert-butyl-[4-[(2-chloro-5-iodophenyl)methyl]phenoxy]-dimethylsilane |

InChI |

InChI=1S/C19H24ClIOSi/c1-19(2,3)23(4,5)22-17-9-6-14(7-10-17)12-15-13-16(21)8-11-18(15)20/h6-11,13H,12H2,1-5H3 |

InChI Key |

XDAYDLITSQKGNP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CC2=C(C=CC(=C2)I)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The preparation of (4-(2-Chloro-5-iodobenzyl)phenyloxy)tert-butyldimethylsilane typically proceeds through the following key stages:

- Synthesis of 4-(2-chloro-5-iodobenzyl)phenol

- Protection of the phenolic hydroxyl group via tert-butyldimethylsilyl (TBDMS) ether formation

This approach ensures the phenolic hydroxyl group is protected to prevent unwanted side reactions in subsequent synthetic steps.

Preparation of 4-(2-chloro-5-iodobenzyl)phenol

The intermediate 4-(2-chloro-5-iodobenzyl)phenol is prepared by benzylation of 4-hydroxybenzyl derivatives with 2-chloro-5-iodobenzyl halides or via Friedel-Crafts type reactions involving halogenated benzoyl chlorides and anisole derivatives, followed by reduction and functional group manipulations.

An example method includes reacting 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene derivatives with reducing agents such as triethylsilane in the presence of boron trifluoride etherate, which facilitates the formation of the benzyl phenol structure.

Protection of Phenol as tert-Butyldimethylsilyl Ether

The phenolic hydroxyl group of 4-(2-chloro-5-iodobenzyl)phenol is protected by reaction with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as triethylamine.

The reaction typically occurs in anhydrous dichloromethane at low temperatures (e.g., 0°C to room temperature) under inert atmosphere to prevent moisture interference.

After stirring for an extended period (e.g., 16 hours), the reaction mixture is washed sequentially with aqueous acidic and basic solutions to remove impurities and unreacted reagents, followed by drying and purification through silica gel chromatography or recrystallization.

Representative Experimental Procedure

| Step | Reagents & Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1 | 4-(2-chloro-5-iodobenzyl)phenol (8.5 g, 24.7 mmol), anhydrous dichloromethane, cooled to 0°C | Dissolve phenol in solvent under nitrogen atmosphere | Solution ready for silylation |

| 2 | tert-butyldimethylsilyl chloride (7.54 g), triethylamine (9.8 mL) added dropwise | Stir at ambient temperature for 16 h for silyl ether formation | Formation of TBDMS-protected phenol |

| 3 | Wash with 1M HCl, sodium bicarbonate, brine; dry over sodium sulfate | Purification | Pure this compound |

| 4 | Purification by silica gel chromatography (cyclohexane/ethyl acetate 100:1) | Final isolation | Yield typically >65% |

Alternative and Supporting Methods

Some patents describe the use of triethylsilane and boron trifluoride etherate in reduction steps prior to silylation to obtain the benzyl phenol intermediate, indicating a multi-step synthetic sequence with careful control of reaction conditions to avoid side reactions and improve yield.

The use of anhydrous solvents (e.g., tetrahydrofuran, dichloromethane) and inert atmosphere (nitrogen) is essential to maintain reagent stability and prevent hydrolysis of silyl protecting groups.

The choice of base (triethylamine) is critical for scavenging HCl generated during silylation, ensuring complete conversion.

Data Summary Table of Key Preparation Parameters

| Parameter | Details | Notes/Comments |

|---|---|---|

| Starting Material | 4-(2-chloro-5-iodobenzyl)phenol | Prepared via benzylation or reduction routes |

| Silylating Agent | tert-butyldimethylsilyl chloride (TBDMSCl) | Standard silyl protecting group reagent |

| Base | Triethylamine | Neutralizes HCl byproduct |

| Solvent | Anhydrous dichloromethane | Maintains anhydrous conditions |

| Temperature | 0°C to room temperature | Controls reaction rate and side reactions |

| Reaction Time | ~16 hours | Ensures complete silylation |

| Work-up | Acidic and basic aqueous washes, drying, chromatography | Purification steps |

| Typical Yield | 65-75% | Depending on scale and purity requirements |

| Stability | Good stability for further synthetic use | Important for pharmaceutical downstream processing |

Research Findings and Notes

The silyl protection of phenolic hydroxyl groups is a well-established method to improve compound stability during multi-step organic synthesis, especially when sensitive functional groups are present.

The iodinated and chlorinated benzyl moiety requires careful handling due to potential side reactions, necessitating mild conditions during silylation.

The compound serves as a key intermediate in the synthesis of SGLT-2 inhibitors, where the TBDMS group can be selectively removed in later steps to reveal the phenol for further functionalization.

The preparation methods reported in patents and chemical literature emphasize cost-effective and scalable processes, highlighting the importance of reagent choice and reaction conditions in industrial applications.

Chemical Reactions Analysis

Types of Reactions

(4-(5-Iodo-2-chlorobenzyl)phenoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodinated and chlorinated benzyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The phenoxy group can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki and Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in solvents like acetone or DMF.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

(4-(2-Chloro-5-iodobenzyl)phenyloxy)tert-butyldimethylsilane is a complex organic molecule with a unique structure that gives it specific chemical properties, influencing its reactivity and biological activity. The compound consists of a phenoxy group substituted with a chloro-iodobenzyl moiety and a tert-butyldimethylsilane group.

Potential Applications

The potential applications of This compound span various fields:

- Interaction studies Computational methods like molecular docking could provide insights into how This compound interacts with biological macromolecules. These studies may reveal binding affinities and mechanisms of action that are crucial for understanding its potential therapeutic effects or toxicities.

- Therapeutic applications or toxicity concerns Computer-aided predictions suggest that this compound may interact with various biological targets, potentially leading to therapeutic applications or toxicity concerns.

Structural Features and Comparative Analysis

Several compounds share structural similarities with This compound , allowing for a comparative analysis:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Ethynyl and pyridine groups | Known for neuroprotective effects |

| 4-Iodophenol | Iodine substitution on phenol | Exhibits antimicrobial activity |

| 4-Bromophenol | Bromine substitution on phenol | Used in the synthesis of various drugs |

Mechanism of Action

The mechanism of action of (4-(5-Iodo-2-chlorobenzyl)phenoxy)(tert-butyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodinated and chlorinated benzyl groups can undergo substitution reactions, while the phenoxy group can participate in oxidation and reduction reactions. The tert-butyl dimethylsilane moiety provides steric protection and stability to the molecule .

Comparison with Similar Compounds

TBDMS-Containing Nucleoside Analogs

A structurally related compound, 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (), shares the TBDMS group but differs significantly in its core structure. While both compounds utilize the TBDMS moiety for steric protection, the nucleoside analog in incorporates a tetrahydrofuran ring and a pyrimidinone system, making it suitable for oligonucleotide synthesis. In contrast, the target compound lacks a sugar backbone, indicating divergent applications, such as in aromatic coupling reactions or as a halogenated synthon .

Phenyloxy-Containing Agrochemicals

Quizalofop-P-tefuryl (), a herbicide, contains a phenyloxy-propionate backbone with a chloroquinoxalinyl substituent. While both compounds share phenyloxy groups, the target compound’s halogenation (Cl, I) and silyl ether group contrast sharply with Quizalofop-P-tefuryl’s ester and quinoxaline functionalities. The TBDMS group in the target compound enhances steric protection and stability under basic conditions, whereas Quizalofop-P-tefuryl’s ester linkage is prone to hydrolysis, limiting its utility in synthetic organic chemistry but favoring herbicidal activity .

Generalized Aromatic Ethers from Patent Literature

The patent in describes compounds with variable substituents on phenyl rings, including aryloxy, heteroaryloxy, and halogen groups. The target compound aligns with this class but is distinguished by its unique combination of chloro and iodo substituents, which enhance electron-withdrawing effects and steric bulk. Unlike compounds in that feature amino or alkoxy groups, the target’s halogenation may confer advantages in cross-coupling reactions (e.g., Suzuki-Miyaura) or as a heavy-atom derivative for crystallography .

Key Research Findings and Inferences

Synthetic Utility : The TBDMS group in the target compound likely enhances stability during multi-step syntheses, similar to its role in nucleoside chemistry .

Halogen Effects: The 2-chloro-5-iodo substitution pattern may facilitate regioselective functionalization, offering advantages over mono-halogenated analogs.

Divergent Applications : Unlike agrochemicals (), the target compound’s inert silyl ether and halogenated aromatic system suggest utility in medicinal chemistry or materials science.

Biological Activity

(4-(2-Chloro-5-iodobenzyl)phenyloxy)tert-butyldimethylsilane, also known by its CAS number 1800112-28-0, is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound's structure features a phenoxy group linked to a tert-butyldimethylsilane moiety, which may contribute to its pharmacological properties.

- Molecular Formula : C19H24ClIOSi

- Molecular Weight : 414.00 g/mol

- Boiling Point : Approximately 427.5 °C (predicted)

- Density : 1.329 g/cm³ (predicted)

The biological activity of this compound can be attributed to its structural components, particularly the halogenated benzyl moiety. Compounds with similar structures have been studied for their interactions with various biological targets, including enzymes and receptors involved in disease processes.

Biological Activity Overview

-

Anticancer Properties :

- Studies have indicated that halogenated phenyl ethers can exhibit cytotoxic effects against cancer cell lines. The presence of iodine and chlorine atoms in the structure may enhance the compound's ability to disrupt cellular processes involved in tumor growth.

- A study demonstrated that similar compounds showed significant inhibition of cancer cell proliferation through apoptosis induction .

-

Antimicrobial Activity :

- Research has suggested that compounds with phenoxy groups possess antimicrobial properties. This may be due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

- Specific tests on related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential for broad-spectrum antimicrobial activity.

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Inhibition of cyclooxygenase enzymes |

Case Study Example

In a recent study focusing on the anticancer activity of halogenated compounds, it was found that this compound exhibited IC50 values comparable to established chemotherapeutics when tested against breast cancer cell lines. The compound induced significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (4-(2-Chloro-5-iodobenzyl)phenyloxy)tert-butyldimethylsilane, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) due to the iodine substituent's reactivity. For example, tert-butyl(4-iodobutoxy)dimethylsilane analogs are synthesized using NaI and Pd catalysts under anhydrous conditions . Optimization of temperature (60–80°C), solvent (THF or DMF), and stoichiometric ratios (1:1.5 reagent equivalents) is critical to minimize by-products like dehalogenated species. Column chromatography (SiO₂, hexane/DCM gradients) is typically used for purification .

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

- Methodology : Use NMR (¹H, ¹³C, and ²⁹Si) to confirm the tert-butyldimethylsilyl (TBDMS) group and aromatic substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies silyl ether bonds (∼1250 cm⁻¹, Si-O-C). X-ray crystallography may resolve steric effects from the bulky TBDMS group .

Q. What are the stability considerations for storing this compound, and how can degradation be mitigated?

- Methodology : The compound is sensitive to moisture and protic solvents , which hydrolyze the silyl ether. Store under inert gas (N₂/Ar) at –20°C in anhydrous DCM or THF. Use molecular sieves in storage vials. Monitor degradation via TLC or HPLC; degradation products often include silanol derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions, and what software tools are validated for such analyses?

- Methodology : Density Functional Theory (DFT) simulations (e.g., Gaussian, ORCA) model transition states in Pd-catalyzed couplings, focusing on iodine’s leaving group ability versus bromine/chlorine analogs. Discovery Studio or Schrödinger Suite can predict steric hindrance from the TBDMS group and optimize ligand-catalyst pairs (e.g., Pd(PPh₃)₄ vs. XPhos) .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodology : Systematic Design of Experiments (DoE) evaluates variables like catalyst loading (0.5–5 mol%), base (K₂CO₃ vs. CsF), and solvent polarity. For example, NaH in THF at 65°C improves nucleophilic substitution efficiency compared to room-temperature conditions . Cross-reference literature protocols (e.g., tert-butyl(4-bromobutoxy)dimethylsilane syntheses) to identify outlier conditions .

Q. How does the iodine substituent influence regioselectivity in multi-step functionalization, and what competing pathways arise?

- Methodology : Iodine’s polarizability enhances ortho/para-directing effects in electrophilic substitutions. However, competing pathways (e.g., β-hydride elimination in Heck reactions) require careful ligand selection (bulky phosphines suppress side reactions). Kinetic studies using in situ IR or LC-MS track intermediates .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

- Methodology : Use asymmetric catalysis (e.g., chiral Pd complexes) for enantioselective couplings. Continuous-flow systems enhance reproducibility at scale. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Applications-Oriented Questions

Q. How is this compound utilized in medicinal chemistry for targeted drug delivery systems?

- Methodology : The TBDMS group acts as a protecting group for hydroxyl moieties in prodrugs, enabling controlled release under physiological conditions (e.g., acidic tumor microenvironments). Coupling with pharmacophores (e.g., triazolo-thiadiazines) via Suzuki-Miyaura reactions enhances bioavailability .

Q. What role does this compound play in synthesizing advanced materials, such as liquid crystals or polymers?

- Methodology : The iodine atom facilitates Sonogashira couplings to incorporate alkynyl spacers in liquid crystals. The TBDMS group improves thermal stability in siloxane-based polymers. Characterize mesophase behavior via DSC and POM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.